Cyamemazine

Descripción general

Descripción

Ciamemazina, también conocida como ciamepromazina, es un fármaco antipsicótico típico perteneciente a la clase de las fenotiazinas. Fue introducido por Theraplix en Francia en 1972 y se utiliza principalmente para el tratamiento de la esquizofrenia y la ansiedad asociada a la psicosis. A diferencia de otros neurolépticos de la fenotiazina, la ciamemazina presenta potentes efectos ansiolíticos y un perfil de unión a receptores único, lo que la hace comportarse más como un antipsicótico atípico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ciamemazina se sintetiza mediante un proceso de varios pasos que implica los siguientes pasos clave:

Formación de 2-cianofenotiazina: Este intermedio se prepara haciendo reaccionar la fenotiazina con bromuro de cianógeno.

Métodos de producción industrial

En entornos industriales, la síntesis de ciamemazina sigue pasos similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia del proceso.

Análisis de las reacciones químicas

Tipos de reacciones

La ciamemazina experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: La ciamemazina puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: El grupo nitro de la ciamemazina puede reducirse a una amina.

Sustitución: La ciamemazina puede experimentar reacciones de sustitución nucleófila, particularmente en el anillo de la fenotiazina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica.

Sustitución: Se pueden utilizar nucleófilos como las aminas o los tioles en condiciones básicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y derivados de fenotiazina sustituidos, que pueden tener diferentes propiedades farmacológicas.

Aplicaciones de la investigación científica

La ciamemazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los derivados de la fenotiazina.

Biología: La ciamemazina se utiliza para investigar el papel de los receptores de la serotonina y la dopamina en el cerebro.

Medicina: Se estudia su posible uso en el tratamiento de la ansiedad, la depresión y otros trastornos psiquiátricos.

Industria: La ciamemazina se utiliza en el desarrollo de nuevos fármacos antipsicóticos con perfiles de eficacia y seguridad mejorados

Análisis De Reacciones Químicas

Types of Reactions

Cyamemazine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group in this compound can be reduced to an amine.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives, which can have different pharmacological properties.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Cyamemazine acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual action is significant as it contributes to its therapeutic effects while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics. Research indicates that this compound has a higher affinity for serotonin receptors compared to dopamine receptors, which may explain its lower incidence of movement disorders in patients .

Key Pharmacological Properties

| Property | Description |

|---|---|

| Dopamine D2 Receptor Affinity | Moderate; associated with antipsychotic effects |

| Serotonin 5-HT2A Receptor Affinity | Higher affinity; contributes to anxiolytic effects |

| Extrapyramidal Side Effects | Low incidence due to receptor profile |

Treatment of Schizophrenia

This compound is widely used in the management of schizophrenia. Despite concerns regarding its efficacy and potential side effects, it remains a common choice in certain regions like France. Studies suggest that this compound may be particularly effective in patients who experience treatment-resistant symptoms or have contraindications to other antipsychotics .

Management of Anxiety Disorders

This compound has demonstrated anxiolytic properties in both acute and chronic settings. Research shows that acute administration can reduce anxiety-like behaviors in animal models, while chronic use may enhance these effects through different neurochemical pathways . It is often prescribed when first-line treatments fail to provide adequate relief.

Use in Major Depression

In combination with antidepressants, this compound is utilized as an adjunctive treatment for severe major depressive episodes. Its ability to modulate serotonin levels can enhance the efficacy of antidepressants, particularly in patients with comorbid anxiety or psychotic features .

Case Studies and Clinical Findings

- Case Study on Photoallergic Reaction : A 50-year-old male patient developed a photoallergic reaction after six months of this compound treatment for alcohol withdrawal syndrome. The reaction was confirmed through photopatch testing, leading to discontinuation of the drug and successful management with corticosteroids .

- Study on Plasma Levels and Receptor Occupancy : A clinical study measured plasma levels of this compound metabolites and their correlation with receptor occupancy using positron emission tomography (PET). The findings indicated that N-desmethyl this compound significantly contributed to receptor occupancy, which correlates with the drug's clinical efficacy .

- Acute Toxicity Case : An instance of acute poisoning with this compound highlighted the importance of monitoring plasma levels in patients undergoing treatment. The case underscored the need for caution due to potential toxic effects at high doses .

Mecanismo De Acción

La ciamemazina ejerce sus efectos antagonizando varios receptores de neurotransmisores, entre ellos:

Receptores de dopamina (D1, D2, D3, D4): La inhibición de estos receptores reduce los síntomas psicóticos.

Receptores de serotonina (5-HT2A, 5-HT2C, 5-HT7): El bloqueo de estos receptores contribuye a sus efectos ansiolíticos y reduce el riesgo de efectos secundarios extrapiramidales.

Receptores adrenérgicos (α1): El antagonismo de estos receptores puede provocar sedación e hipotensión.

Receptores de la histamina (H1): El bloqueo de estos receptores contribuye a sus efectos sedantes

Comparación Con Compuestos Similares

La ciamemazina es única entre los derivados de la fenotiazina debido a sus potentes efectos ansiolíticos y su perfil antipsicótico atípico. Los compuestos similares incluyen:

Clorpromazina: Otro antipsicótico de la fenotiazina, pero con una mayor incidencia de efectos secundarios extrapiramidales.

Tioridazina: Similar en estructura, pero utilizado principalmente por sus propiedades sedantes.

Flufenazina: Un potente antipsicótico con un perfil de unión a receptores diferente

El perfil de unión a receptores único de la ciamemazina y sus reducidos efectos secundarios la convierten en una opción valiosa para el tratamiento de la ansiedad asociada a la psicosis y otros trastornos psiquiátricos.

Actividad Biológica

Cyamemazine, a dibenzoxazepine derivative, is primarily utilized as an antipsychotic medication. It has gained attention for its diverse biological activities, particularly its anxiolytic and antipsychotic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its action on various neurotransmitter receptors:

- Dopamine Receptors : this compound acts as an antagonist at dopamine D2 receptors, which is common among antipsychotics. This action is crucial for its efficacy in managing psychotic symptoms.

- Serotonin Receptors : It also antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3. The inhibition of these receptors is linked to its anxiolytic effects at lower doses compared to those required for antipsychotic activity .

Anxiolytic Properties

Research indicates that this compound possesses significant anxiolytic properties. In preclinical studies, it demonstrated anxiolytic-like activity in various animal models:

- Light/Dark Exploration Test : this compound showed anxiolytic effects with acute administration but not with chronic treatment. However, chronic administration resulted in increased time spent in the open arms of the elevated plus maze (EPM), indicating reduced anxiety levels .

- Clinical Observations : Clinical trials have supported these findings, showing that this compound can be effective in managing anxiety disorders and alcohol withdrawal symptoms .

Extrapyramidal Symptoms (EPS)

Despite its therapeutic benefits, this compound is associated with the risk of extrapyramidal symptoms (EPS) , which are common side effects of neuroleptics. A study analyzing data from the French pharmacovigilance database reported:

- Incidence of EPS : Out of 132 cases recorded between 1985 and 2015, 77% were classified as serious. Notably, more than 80% of these cases involved dosages below 100 mg/day .

- Patient Monitoring : The study emphasized the need for careful monitoring during treatment, especially in elderly patients or those already on other neuroleptics .

Case Studies and Clinical Findings

Several case studies highlight the clinical implications of this compound's biological activity:

- Case Study on Schizophrenia : A cohort study involving 1,859 patients showed that this compound was frequently prescribed as part of antipsychotic polytherapy. Patients receiving this compound reported lower anxiety levels compared to those on other antipsychotics .

- Long-term Use and Safety : Another study indicated that while this compound is widely prescribed due to its favorable safety profile, it still poses risks associated with long-term use, including sedation and weight gain .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

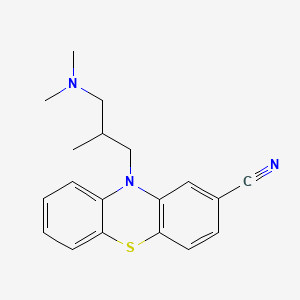

IUPAC Name |

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFGIOIONGJGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863190 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-03-0 | |

| Record name | 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyamemazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyamemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyamemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYAMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

204-205 | |

| Record name | Cyamemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyamemazine interact with its targets in the central nervous system?

A1: this compound exhibits antagonist activity at various neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors []. Its anxiolytic effects are attributed to a combination of dopamine D2 receptor antagonism and antagonism of the 5-HT2C and 5-HT3 receptors [].

Q2: What is the impact of this compound on dopamine transmission?

A2: Interestingly, vesicular release of this compound can significantly enhance dopamine transmission in the striatum []. This occurs through delayed emptying of the releasable dopamine pool, potentially involving the activation of nicotinic acetylcholine receptors, which are known to directly stimulate dopamine release [].

Q3: Does this compound affect cardiac ion channels?

A3: While this compound metabolites can inhibit the hERG channel, the concentrations required are significantly higher than those needed for therapeutic activity [, ]. Studies in guinea pigs demonstrated that, unlike terfenadine, this compound metabolites do not prolong the QTc interval, suggesting a favorable cardiac safety profile [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H21N3S and a molecular weight of 323.45 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, this compound exhibits an absorbance maximum at 267 nm with a molar absorptivity of 25,800 M−1 cm−1 []. It also displays fluorescence with a maximum emission at 535 nm and a quantum yield of 0.11 [].

Q6: How stable is this compound in oral fluid samples?

A6: this compound demonstrated remarkable stability in oral fluid samples collected using dried saliva spots []. When stored at 4°C, protected from light, and with low ascorbic acid concentration, this compound remained stable for the entire monitoring period of 146 days [].

Q7: How does the presence of microenvironments affect this compound's photostability?

A7: Encapsulation of this compound within α1-acid glycoproteins, β- and γ-cyclodextrins, and SDS micelles has been shown to enhance its photostability []. This protection is attributed to reduced photoionization and subsequent radical cation formation, leading to slower photooxidation [].

Q8: What are the potential toxicological concerns associated with this compound?

A8: Although generally considered safe, this compound has been associated with rare but potentially serious adverse effects like rhabdomyolysis, especially in children and adolescents []. Monitoring is crucial during dose adjustments, introduction of new medications, and exposure to rhabdomyolysis risk factors [].

Q9: Can this compound induce phototoxic reactions?

A9: Yes, this compound has been reported to cause cutaneous phototoxicity in humans [, ]. This phototoxic response is attributed to the formation of a photoproduct, 2-cyano-10-(3-[dimethylamino, N-oxide]-2-methyl-propyl)-5-oxide-phenothiazine, which acts as a potent photosensitizer [, , ].

Q10: How is this compound metabolized in the body?

A10: The primary metabolic pathways of this compound involve N-demethylation and sulfoxidation, resulting in the formation of monodesmethyl this compound and this compound sulfoxide, respectively [, ].

Q11: Does this compound interact with other medications?

A11: this compound has been shown to inhibit the cytochrome P450 2D6 enzyme, which could potentially lead to interactions with other drugs metabolized by this enzyme []. This interaction has been observed with risperidone, resulting in increased risperidone and decreased 9-hydroxyrisperidone plasma concentrations [].

Q12: What analytical techniques are employed for this compound quantification?

A12: Various analytical methods have been developed and validated for the quantification of this compound in biological and pharmaceutical samples. These include high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ].

Q13: What are the main clinical applications of this compound?

A13: this compound is primarily used for its antipsychotic and anxiolytic properties in the treatment of schizophrenia and other psychotic disorders [, ]. It is also investigated for its potential in managing alcohol and benzodiazepine withdrawal syndromes [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.